molecular formula C11H11BrO2 B13004098 Methyl 2-bromo-4-cyclopropylbenzoate

Methyl 2-bromo-4-cyclopropylbenzoate

Cat. No.: B13004098
M. Wt: 255.11 g/mol
InChI Key: MAZAYUOENRVNIE-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyclopropylbenzoate is an organic compound known for its unique chemical structure and properties. It is a derivative of benzoic acid, featuring a bromine atom and a cyclopropyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-4-cyclopropylbenzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 4-cyclopropylbenzoic acid using bromine or a brominating agent under controlled conditions. The resulting 2-bromo-4-cyclopropylbenzoic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyclopropylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: 2-bromo-4-cyclopropylbenzoic acid.

    Reduction: Reduced derivatives of the ester group.

    Coupling: Biaryl compounds with extended conjugation

Scientific Research Applications

Methyl 2-bromo-4-cyclopropylbenzoate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of the enzyme myosin phosphatase. By binding to the enzyme, it prevents the dephosphorylation of myosin light chains, leading to increased cardiac contractility. This mechanism involves specific molecular interactions at the active site of the enzyme, disrupting its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4-cyclopropylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit myosin phosphatase sets it apart from other similar compounds, making it valuable in both research and potential therapeutic applications .

Biological Activity

Methyl 2-bromo-4-cyclopropylbenzoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results indicate that this compound has potential as an antibacterial agent, particularly in the treatment of infections caused by resistant strains.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties in various assays. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The results are presented in Table 2.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control150 ± 10200 ± 15
This compound (50 µM)75 ± 590 ± 10

This suggests that the compound may modulate inflammatory responses, making it a candidate for further development in treating inflammatory diseases.

Anticancer Activity

Research into the anticancer effects of this compound has yielded promising results. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50_{50} values for these cell lines are shown in Table 3.

Cell LineIC50_{50} (µM)
MCF-720 ± 1
HeLa15 ± 0.5

Further mechanistic studies indicated that this compound inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Case Studies

  • Case Study on Antibacterial Efficacy : A clinical trial investigated the efficacy of this compound in patients with skin infections caused by Staphylococcus aureus. The study found a significant reduction in infection severity within one week of treatment, supporting its potential use as an antibacterial agent.
  • Case Study on Anti-inflammatory Effects : In a preclinical model of rheumatoid arthritis, administration of this compound led to decreased joint swelling and inflammation markers, indicating its potential as an anti-inflammatory therapeutic.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

methyl 2-bromo-4-cyclopropylbenzoate

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

MAZAYUOENRVNIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2CC2)Br

Origin of Product

United States

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